![molecular formula C13H11NO4 B2354882 1-[4-(4-Metoxibenzoil)-3-isoxazolil]-1-etanona CAS No. 338954-27-1](/img/structure/B2354882.png)
1-[4-(4-Metoxibenzoil)-3-isoxazolil]-1-etanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone is an organic compound that features a methoxybenzoyl group attached to an isoxazole ring
Aplicaciones Científicas De Investigación
1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and inflammation.
Material Science: It is used in the synthesis of novel polymers and materials with unique properties, such as enhanced thermal stability and conductivity.
Biological Studies: Researchers investigate its interactions with biological macromolecules, including proteins and nucleic acids, to understand its potential as a biochemical probe.
Mecanismo De Acción
Target of Action
The compound contains ap-Methoxybenzyl (PMB) protective group , which is commonly used in organic synthesis to protect reactive functional groups.
Mode of Action
The pmb group can be protected or deprotected under certain conditions . The protection follows the mechanism of Williamson ether synthesis , and the deprotection occurs under DDQ conditions , where the oxidation of PMB through the charge transfer complex is followed by hydrolysis .
Biochemical Pathways
The pmb group’s protection and deprotection processes can influence various biochemical pathways, depending on the specific context of the compound’s use .
Result of Action
The protection and deprotection of the pmb group can influence the reactivity of functional groups in a molecule, potentially leading to various molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone. For instance, the PMB group’s protection and deprotection processes are sensitive to the reaction conditions, such as the presence of oxidizing agents or acidic conditions . Therefore, careful control of the reaction environment is crucial for the effective use of this compound.
Métodos De Preparación
The synthesis of 1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid and an appropriate isoxazole derivative.
Reaction Conditions: The 4-methoxybenzoic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.
Coupling Reaction: The acid chloride is then reacted with the isoxazole derivative in the presence of a base, such as triethylamine, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy group.
Common reagents and conditions used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Bases: Triethylamine, sodium hydroxide
Major products formed from these reactions include the corresponding alcohols, aldehydes, carboxylic acids, and substituted isoxazole derivatives.
Comparación Con Compuestos Similares
1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone can be compared with similar compounds such as:
4-Methoxybenzoyl Isothiocyanate: This compound also contains a methoxybenzoyl group but differs in its functional group, leading to different reactivity and applications.
4-Methoxybenzoyl Chloride: While structurally similar, this compound is primarily used as an intermediate in organic synthesis rather than as a final product.
Propiedades
IUPAC Name |
1-[4-(4-methoxybenzoyl)-1,2-oxazol-3-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-8(15)12-11(7-18-14-12)13(16)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGNPEGJBAUHGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NOC=C1C(=O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
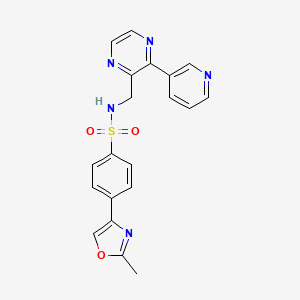
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one](/img/structure/B2354800.png)

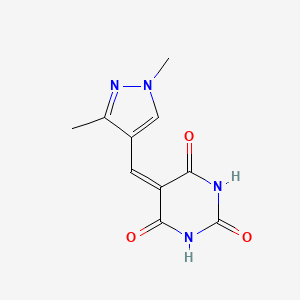
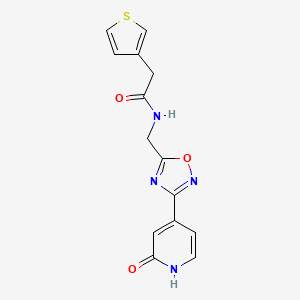
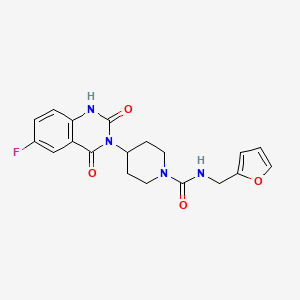
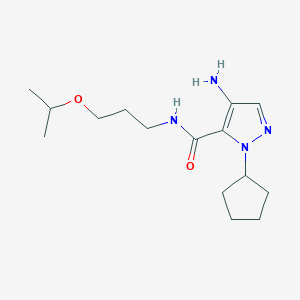
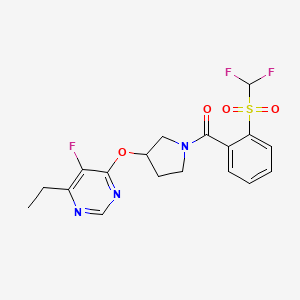
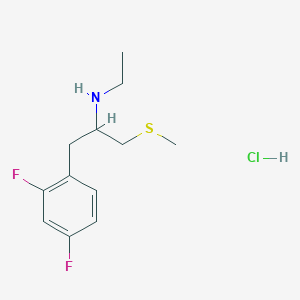
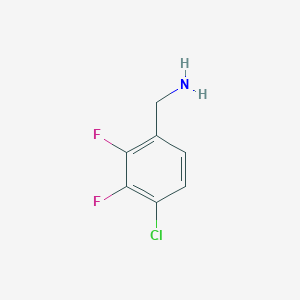
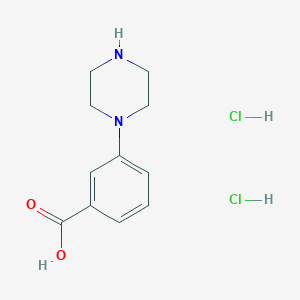
![2-hydroxy-N-isobutyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2354818.png)
![6-[(4-chlorophenyl)methyl]-8-(4-fluorobenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2354820.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354822.png)
